REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH2:9][CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[K+]>O.[Cl-].C([N+](CC)(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:12]=[C:11]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[O:8][CH2:9][CH2:10]1 |f:2.3,4.5.6,7.8.9|
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1OCCC=C
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
potassium acetate
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
151 mg
|
Type
|
catalyst
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed DMF (2 mL)
|
Type
|
CUSTOM
|
Details
|
to seal the tube
|
Type
|
CUSTOM
|
Details
|
the contents were then flushed several times with argon
|
Type
|
CUSTOM
|
Details
|
closed tightly with a cap
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
then diluted with 200 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and purification of the residue by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CCOC=2C1=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |